

Introduction: The Strategic Value of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-chloro-4-methylpyridine

Cat. No.: B1437285

[Get Quote](#)

Halogenated heterocyclic compounds are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. [1][2][3] Among these, **2-Bromo-3-chloro-4-methylpyridine** stands out due to its unique substitution pattern. The presence of two distinct halogen atoms—bromine and chlorine—at the 2- and 3-positions, respectively, provides orthogonal reactivity. This allows for selective, stepwise functionalization of the pyridine core, a privileged scaffold in many biologically active compounds.[4][5] This guide will elucidate the chemical principles governing its reactivity and provide practical, field-proven insights into its application.

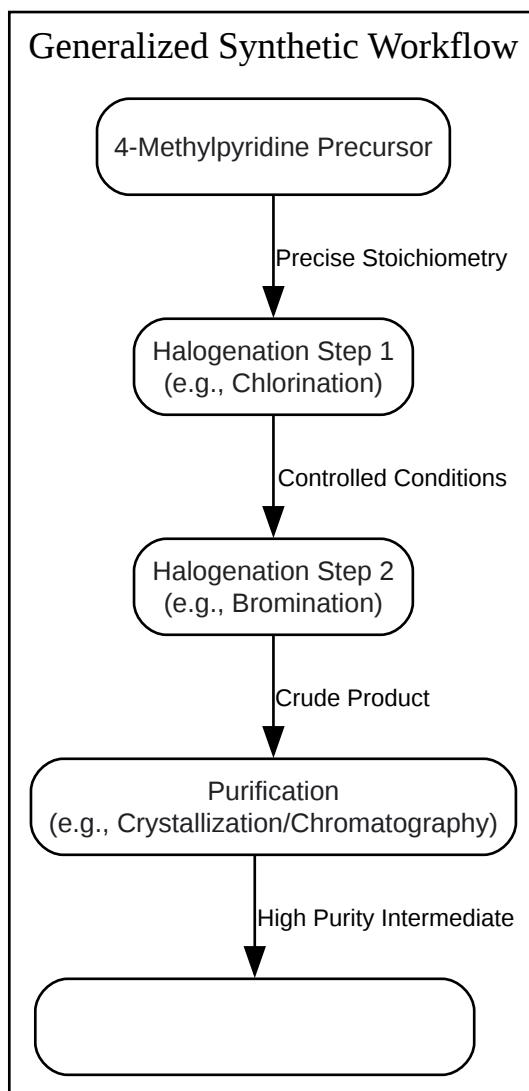
Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use in synthesis and for accurate characterization of its downstream products.

Core Properties

The fundamental properties of **2-Bromo-3-chloro-4-methylpyridine** are summarized below.

Property	Value	Source
CAS Number	884495-42-5	[6] [7]
Molecular Formula	C ₆ H ₅ BrCIN	[6] [7]
Molecular Weight	206.47 g/mol	[6]
IUPAC Name	2-bromo-3-chloro-4-methylpyridine	[6]
Synonyms	2-Bromo-3-chloro-4-picoline	[7]
Boiling Point	251.5°C at 760 mmHg	[7]
Density	1.624 g/cm ³	[7]
Appearance	White to light yellow powder/solid	[1]


Predicted Analytical Data

While comprehensive experimental spectra are not always publicly available, the following data, based on spectroscopic principles and data from analogous structures, serves as a reliable guide for characterization.[\[8\]](#)

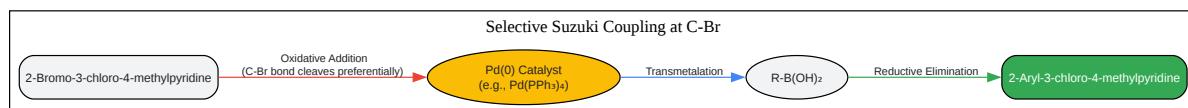
Technique	Predicted Data
¹ H NMR	Four distinct signals: Aromatic protons (δ ~7.0-8.4 ppm) and a methyl singlet (δ ~2.3-2.5 ppm). [8]
¹³ C NMR	Six signals: Five for the pyridine ring carbons and one for the methyl carbon. The carbon attached to bromine (C-2) is expected to be significantly downfield. [8]
Mass Spec (EI)	$[M]^+$: 205 (with ⁷⁹ Br, ³⁵ Cl), $[M+2]^+$: 207 (major peak, from ⁸¹ Br/ ³⁵ Cl and ⁷⁹ Br/ ³⁷ Cl), $[M+4]^+$: 209 (from ⁸¹ Br, ³⁷ Cl). The characteristic isotopic cluster for one bromine and one chlorine atom is the definitive diagnostic feature.
IR Spectroscopy	Characteristic absorption bands for C-H (aromatic and alkyl), C=N, and C=C stretching vibrations.

Synthesis and Purity

The preparation of **2-Bromo-3-chloro-4-methylpyridine** typically involves a multi-step synthetic sequence starting from a simpler pyridine precursor.[\[2\]](#) Achieving high purity (typically $\geq 99\%$) requires precise control over reaction conditions, including temperature, stoichiometry, and purification methods to manage the formation of isomeric byproducts.[\[2\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Bromo-3-chloro-4-methylpyridine**.


The Core of Reactivity: A Tale of Two Halogens

The synthetic power of this reagent stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This allows chemists to perform selective transformations, building molecular complexity in a controlled, predictable manner.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9][10] The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in this step.[9][10]

Causality: This reactivity trend ($I > Br > Cl > F$) is a direct consequence of bond dissociation energies.[9] The lower energy required to cleave the C-Br bond allows for oxidative addition to occur under milder conditions, often leaving the C-Cl bond untouched. This enables selective functionalization at the 2-position.

[Click to download full resolution via product page](#)

Caption: Selective reactivity in a Suzuki cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be reversed. The reaction proceeds via a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is enhanced by a more electronegative halogen, which can better stabilize the developing charge through an inductive effect.[9] Therefore, the C-Cl bond can be more susceptible to attack by strong nucleophiles than the C-Br bond.[9]

Causality: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[9] This electronic property, combined with the higher electronegativity of chlorine, makes the C-Cl bond a viable site for SNAr, providing a complementary route for functionalization, often at the 3-position after the C-Br site has been modified.

Applications in Drug Discovery & Synthesis

The pyridine ring is a well-established pharmacophore in medicinal chemistry.^[4] **2-Bromo-3-chloro-4-methylpyridine** serves as a versatile starting point for exploring structure-activity relationships (SAR) by allowing for the introduction of diverse substituents at two different positions on this core.

- Pharmaceutical Intermediates: It is a key building block for synthesizing APIs, enabling the construction of complex molecular architectures for targeting a range of diseases.^{[2][3]}
- Agrochemical Development: The pyridine scaffold is also prevalent in modern herbicides, fungicides, and insecticides. This intermediate serves as a precursor for new agrochemical entities.^{[1][4]}
- Material Science: The halogenated aromatic nature of the compound makes it a candidate for investigation in the development of functionalized materials and organic electronics.^[4]

Experimental Protocols

To ensure reproducibility and success, adherence to validated protocols is critical.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the selective coupling at the 2-position.

- Inert Atmosphere: To a flame-dried Schlenk flask, add **2-Bromo-3-chloro-4-methylpyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), to the flask.
- Solvent: Add a degassed mixture of a solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v).
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the 2-aryl-3-chloro-4-methylpyridine.

Protocol: Analytical Characterization by GC-MS

This protocol outlines the steps to confirm the identity and purity of the title compound.

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of **2-Bromo-3-chloro-4-methylpyridine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) in a clean autosampler vial.
- GC Parameters:
 - Column: Use a standard non-polar capillary column (e.g., HP-5ms).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C.
 - Carrier Gas: Use Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 350.
 - Source Temperature: Set to ~230 °C.
- Injection & Analysis: Inject 1 μL of the prepared sample. Analyze the resulting total ion chromatogram (TIC) to determine retention time and purity. Extract the mass spectrum from the corresponding peak and verify the molecular weight and isotopic pattern.

Safety and Handling

As a halogenated organic compound, **2-Bromo-3-chloro-4-methylpyridine** requires careful handling.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. leapchem.com [leapchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-3-chloro-4-methylpyridine | C₆H₅BrClN | CID 44754874 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Dihalogenated Pyridines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437285#2-bromo-3-chloro-4-methylpyridine-cas-number-884495-42-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com